Estrone 3-3′ Dimer
Description
Significance of Dimeric Steroidal Architectures in Chemical Biology Research
Dimeric steroidal architectures, where two steroid units are linked together, represent a significant area of research in chemical biology. This dimerization strategy can lead to compounds with unique physicochemical profiles and altered biological activities compared to their monomeric counterparts mdpi.comresearchgate.net. Steroid dimers have shown potential in diverse applications, including as catalysts, artificial receptors, molecular umbrellas, and as agents with biological activities such as sulfatase inhibition, antimalarial effects, and cytotoxic or antiproliferative properties researchgate.netmdpi.com. The design of C2-symmetric biologically active molecules, often achieved through dimerization, is of interest for potentially discovering agents with higher biological potential than the parent drugs mdpi.com.
Historical Perspective of Estrone (B1671321) Analog and Metabolite Investigations
Investigations into estrone analogs and metabolites have a rich history, driven by the crucial roles of estrogens in biological systems. Estrone is one of the three major naturally occurring estrogens, alongside estradiol (B170435) and estriol (B74026) nih.gov. Early research in the late 1920s and early 1930s focused on isolating and elucidating the constitution of human sex steroids kup.at. It quickly became apparent that the therapeutic value of natural substances was limited with oral administration due to factors like the first-pass effect and short plasma half-lives kup.at. This spurred the development of synthetic, orally effective steroids, marking milestones in gynecological endocrinology kup.at. Research has also delved into estrone metabolites, such as 2-hydroxyestrone (B23517) and 16α-hydroxyestrone, investigating their roles and the impact of their ratios on hormone-dependent processes nih.govresearchgate.net. The exploration of various estrone derivatives continues to be an active area of research aacrjournals.orgresearchgate.net.
Rationale for the Synthesis and Exploration of Estrone 3-3′ Dimer
The rationale for synthesizing and exploring this compound stems from the broader interest in how dimerization affects the properties of steroid molecules. Linking two estrone units can lead to novel structures with potentially altered binding affinities to estrogen receptors or other biological targets, modified pharmacokinetic profiles, or emergent biological activities not observed in the monomer. Specifically, linking at the 3-position, which is a phenolic hydroxyl group in estrone, offers a route to create dimeric structures connected via an oxygen linker researchgate.net. Such dimeric compounds contribute to the understanding of structure-activity relationships in steroids and open possibilities for developing new chemical tools or potential therapeutic agents.
Scope and Academic Relevance of this compound Research
Research on this compound falls within the scope of medicinal chemistry, chemical biology, and organic synthesis. Academically, its relevance lies in several areas:
Synthesis Methodology: Developing efficient synthetic routes to create this specific dimeric architecture.
Structural Characterization: Confirming the chemical structure and understanding its three-dimensional arrangement.
Physicochemical Properties: Investigating properties such as melting point, boiling point, and solubility, which are influenced by the dimeric structure .
Biological Evaluation: Studying its interactions with biological systems, potentially including receptor binding or cellular effects, to understand how dimerization impacts the activity of the parent estrone molecule.
Metabolism Studies: Exploring whether this dimer can be formed as a metabolite or how it is processed in biological systems oup.com.
Research in this area contributes to the fundamental knowledge of steroid chemistry and the design principles for creating dimeric molecules with specific desired properties.
Properties
Molecular Formula |
C36H42O3 |
|---|---|
Molecular Weight |
522.73 |
Purity |
97.9% by HPLC |
Origin of Product |
United States |
Chemical Structure and Properties of Estrone 3 3′ Dimer
Estrone (B1671321) 3-3′ Dimer is a compound composed of two estrone units linked together via an oxygen atom at the 3-position of each estrone molecule.
Based on available information, some chemical properties of Estrone 3-3′ Dimer have been reported:
Molecular Formula: C36H42O3
Molecular Weight: 522.73
Appearance: White solid
Boiling Point: 657.8 ± 55.0 °C at 760 mmHg
Melting Point: 117-180 °C
Density: 1.165 ± 0.06 g/cm³
The structure involves two estra-1,3,5(10)-trien-17-one scaffolds connected through a 3,3'-oxy linkage .
Synthesis of Estrone 3 3′ Dimer
While specific detailed procedures for the synthesis of Estrone (B1671321) 3-3′ Dimer are not extensively detailed in the provided search results, the synthesis of steroid dimers generally involves linking two steroid units through various positions and linker types mdpi.comresearchgate.net. For estrone dimers, linkages at positions like C-16 or C-17 have been described researchgate.netingentaconnect.com. The synthesis of dimeric steroids involving the A rings, such as the 3-position, can be accomplished by linking through this convenient position researchgate.net.
Research Findings and Academic Exploration
Strategies for Carbon-Carbon Bond Formation in Dimeric Estrone Systems
The creation of a C-C bond between two electron-rich phenolic rings, such as the A-ring of estrone, is typically achieved through oxidative coupling reactions. tandfonline.com These reactions involve the generation of reactive radical species that can then combine to form the desired dimeric structure.
The primary route for the 3-3′ dimerization of estrone involves the oxidative coupling of its phenolic hydroxyl group. This can be accomplished through several catalytic methods:
Metal-Catalyzed Oxidative Coupling: Transition metals like iron, copper, and vanadium are known to catalyze the oxidative coupling of phenols. jst.go.jpacs.org For instance, iron-catalyzed cross-dehydrogenative coupling (CDC) can form C-C bonds directly from C-H bonds. mdpi.com In the context of estrone, a suitable iron catalyst in the presence of an oxidant could generate a phenoxy radical. This radical can then delocalize, leading to a carbon-centered radical at the ortho position (C-2 or C-4) or the para position. Due to the substitution pattern of estrone's A-ring, dimerization would likely occur at the positions ortho to the hydroxyl group, potentially leading to 2-2', 2-4', and 4-4' linkages in addition to the desired 3-3' bond if the starting material is not appropriately substituted. A general mechanism for cytochrome P450-catalyzed oxidative phenol (B47542) coupling begins with the abstraction of a hydrogen atom from the phenolic -OH group, forming a phenoxy radical that can then rearrange to create carbon-centered radicals for coupling. tandfonline.com
Photocatalytic Oxidative Coupling: Visible light-mediated photocatalysis offers a milder alternative for phenol coupling. nsf.gov Using a suitable photocatalyst, such as Ru(bpy)₃Cl₂, and an oxidant, estrone can be oxidized to a radical cation, which then forms a phenoxy radical. This radical can then react with another estrone molecule to form the C-C bond. nsf.gov Controlling regioselectivity remains a significant challenge in these systems.
Enzymatic Dimerization: Enzymes, particularly peroxidases like horseradish peroxidase (HRP), can catalyze the oxidative coupling of phenolic compounds. nih.gov In the presence of hydrogen peroxide, HRP can oxidize estrone to a phenoxy radical, which can then dimerize. nih.govuts.edu.au Laccase is another enzyme that has been used for the oxidative coupling of other phenolic compounds and could potentially be applied to estrone. mdpi.com Enzymatic methods often offer high selectivity under mild conditions.
A hypothetical reaction scheme for the metal-catalyzed oxidative coupling of estrone to form a 3-3' dimer is presented below. This would likely be part of a mixture of isomers.
Table 1: Hypothetical Reaction Pathways for Estrone 3-3′ Dimerization
| Reaction Type | Catalyst/Reagent | Oxidant | Solvent | Key Intermediate |
|---|---|---|---|---|
| Metal-Catalyzed Coupling | Iron(III) chloride (FeCl₃) | Air/O₂ | Dichloromethane | Estrone phenoxy radical |
| Photocatalytic Coupling | Ru(bpy)₃Cl₂ | Sodium persulfate | Acetonitrile/Water | Estrone radical cation |
| Enzymatic Coupling | Horseradish Peroxidase | Hydrogen peroxide (H₂O₂) | Phosphate buffer | Estrone phenoxy radical |
Optimizing the reaction conditions is crucial for maximizing the yield of the desired 3-3′ dimer and minimizing the formation of byproducts, such as other regioisomers and polymeric materials. jst.go.jp Key parameters to consider include:
Catalyst and Ligand: The choice of metal catalyst and its coordinating ligands can significantly influence the reactivity and selectivity of the coupling reaction. For example, in asymmetric oxidative couplings of hydroxycarbazoles, optimizing the vanadium catalyst was key to achieving high enantioselectivity. acs.org
Oxidant: The type and concentration of the oxidant must be carefully controlled. Common oxidants include molecular oxygen, hydrogen peroxide, and persulfates. nsf.govresearchgate.net The rate of addition of the oxidant can also affect the product distribution.
Temperature and pH: These parameters are particularly important for enzymatic reactions, where the enzyme has an optimal operating range. nih.gov For non-enzymatic reactions, temperature can influence the reaction rate and selectivity.
Substrate Concentration: The concentration of estrone can affect the ratio of intramolecular to intermolecular reactions and the formation of higher-order oligomers.
Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize multiple variables simultaneously to find the most favorable reaction conditions for yield and purity. nih.gov
Table 2: Parameters for Optimization of Estrone 3-3′ Dimerization
| Parameter | Range/Options | Influence on Reaction |
|---|---|---|
| Catalyst Loading | 1-20 mol% | Affects reaction rate and cost |
| Oxidant Concentration | 1-5 equivalents | Controls the extent of oxidation and side reactions |
| Temperature | -20°C to 80°C | Influences reaction kinetics and selectivity |
| pH (for enzymatic reactions) | 5-9 | Affects enzyme activity and stability |
| Reaction Time | 1-48 hours | Determines reaction completion and byproduct formation |
Synthesis of Analogs and Structural Modifications of this compound
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the modulation of its chemical and physical properties.
Functional groups can be introduced into the estrone monomer prior to dimerization or into the dimer itself. For example, introducing substituents on the A-ring could direct the oxidative coupling to the desired 3-3′ position by blocking other reactive sites. Functionalization at other positions, such as C-16 or C-17, can also be performed to create novel analogs. mdpi.com For instance, azido (B1232118) groups have been introduced at the 16-position of estrone, which can then be used in "click" chemistry reactions to attach other molecules. nih.gov
Table 3: Examples of Linker Chemistry in Steroid Dimers
| Linkage Position | Linker Type | Connecting Functional Group | Reference |
|---|---|---|---|
| 17, 17' | Alkyl or PEG chain | Oxime | mdpi.com |
| 3, 3' | Hydroquinone | Ether | researchgate.netmdpi.com |
| 16, 16' | Triazole | Click Chemistry | nih.govnih.gov |
| Tail-to-tail | Isophthalic acid | Amide | sciforum.net |
Purification and Isolation Techniques for this compound and its Derivatives
The purification of this compound and its derivatives from the reaction mixture is essential to obtain a pure product. The primary methods employed are chromatography and recrystallization. britannica.com
The crude reaction mixture, which may contain unreacted estrone, regioisomers of the dimer, and polymeric byproducts, is typically subjected to chromatographic separation.
Column Chromatography: This is a standard technique for the initial purification of steroid dimers. Silica gel is a commonly used stationary phase, with mobile phases consisting of mixtures of nonpolar and polar solvents, such as hexane/ethyl acetate (B1210297) or chloroform/methanol (B129727). mdpi.com The polarity of the solvent system is gradually increased to elute compounds of increasing polarity.
Medium-Pressure and High-Performance Liquid Chromatography (MPLC/HPLC): For more challenging separations and to achieve higher purity, MPLC and HPLC are utilized. nih.gov Reversed-phase HPLC, with a C18 column and a mobile phase of methanol/water or acetonitrile/water, is often effective for separating phenolic and steroidal compounds. nih.gov
Following chromatography, recrystallization is often performed to obtain a highly crystalline and pure product. The choice of solvent is critical and is determined empirically. Common solvents for the recrystallization of steroids include ethanol, methanol, acetone, and mixtures thereof. nih.govoup.com The purity of the final product can be assessed by techniques such as HPLC and melting point determination.
Table 4: Purification Techniques for Estrone 3-3' Dimer and Analogs
| Technique | Stationary Phase | Mobile Phase/Solvent | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Initial purification from crude mixture |
| Reversed-Phase HPLC | C18 | Methanol/Water or Acetonitrile/Water | High-purity separation of isomers |
| Recrystallization | N/A | Ethanol, Methanol, Acetone | Final purification to obtain crystalline solid |
Conformational Analysis and Stereochemical Characterization
Conformational analysis explores the various spatial arrangements a molecule can adopt due to rotation around single bonds libretexts.org. Stereochemistry, on the other hand, focuses on the fixed spatial arrangement of atoms in a molecule, particularly concerning chiral centers ucsd.edu. For this compound, understanding its conformation and stereochemistry is vital as these factors can influence its physical, chemical, and biological properties.
While specific detailed conformational analyses solely focused on this compound were not extensively found in the search results, related studies on steroid dimers and estrogen receptors provide relevant context. For instance, research on estrogen receptor alpha (ERα) dimerization highlights how the protein's ligand-binding domain (LBD) and DNA-binding domain (DBD) interact to form dimers with specific orientations nih.gov. Computational modeling has been used to predict the structure of ERα dimers, suggesting a "crossed dimer" arrangement where LBDs interact while DBDs engage with DNA nih.gov. This indicates the importance of computational methods in predicting and understanding the complex conformations of dimeric steroid-related structures.
Stereochemical characterization often involves techniques like NMR spectroscopy to determine the relative and absolute configuration of chiral centers within the molecule ucsd.edu. Studies on the synthesis of new estrone derivatives and steroid dimers frequently report detailed NMR data, including chemical shifts and coupling constants, which are essential for assigning stereochemistry nih.govmdpi.com. For example, proton and carbon-13 NMR spectra are routinely used to confirm the structure and stereochemistry of synthesized steroid derivatives nih.govmdpi.com.
Investigation of Intermolecular Interactions and Aggregation Behavior
Intermolecular interactions, such as hydrogen bonding, hydrophobic effects, and van der Waals forces, play a significant role in the behavior of molecules, including their aggregation. For dimeric compounds like this compound, these interactions can influence solubility, crystallization, and interactions with biological targets.
Research on estrogen receptors demonstrates the critical role of dimerization, which is driven by protein-protein interactions, for their function oup.comnih.gov. Ligand binding can affect the affinity and dissociation rate of these dimers oup.com. Studies using techniques like bioluminescence resonance energy transfer (BRET) assays have been employed to monitor the formation of estrogen receptor homo- and heterodimers in live cells, revealing how different ligands can selectively induce the formation of specific dimer types nih.gov. This highlights the sensitivity of dimerization and intermolecular interactions to the molecular environment and the presence of other molecules.
While direct studies on the aggregation behavior of this compound were not found, related research on the aggregation of other biomolecules, such as tau protein, illustrates the complexity of this phenomenon and the techniques used to study it researchgate.net. Factors like physicochemical conditions and interactions with molecular chaperones can strongly influence aggregation behavior researchgate.net. Techniques like mass spectrometry can be used to analyze aggregates researchgate.net.
The synthesis of steroid dimers via methods like Cu(I)-catalyzed azide-alkyne cycloaddition reactions results in compounds that can be recrystallized, implying specific intermolecular interactions that lead to ordered solid structures nih.gov.
Advanced NMR and Mass Spectrometry Applications in Dimer Characterization
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of this compound.
NMR spectroscopy provides detailed information about the structure, dynamics, and conformation of molecules. For steroid dimers, 1H and 13C NMR are routinely used to confirm the proposed structures by analyzing chemical shifts, splitting patterns, and integration of signals nih.govmdpi.com. Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), can provide crucial information about connectivity and through-space correlations, aiding in the complete assignment of resonances and confirmation of the dimeric structure. Studies on new estrone oxime derivatives and steroid dimers frequently report detailed NMR data as a primary method for structure elucidation nih.govmdpi.com.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and purity. Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for the analysis of steroid derivatives and dimers nih.gov. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of the elemental composition. Studies have utilized quadrupole-orbitrap mass spectrometers with heated electrospray ionization (HESI) in positive ion mode to acquire full-scan mass spectra of newly synthesized steroid heterodimers nih.gov. MALDI mass spectrometry has also been used in the characterization of derivatized receptors oup.com. LC-MS methods have been developed for the simultaneous quantification of estrone and other steroid hormones, demonstrating the application of mass spectrometry in analyzing steroid compounds uliege.be.
The combination of NMR and MS data is a powerful approach for the unambiguous structural elucidation of complex molecules like this compound, providing complementary information on connectivity, stereochemistry, and molecular weight.
Ligand-Receptor Binding Kinetics and Thermodynamics (e.g., Estrogen Receptor Isoforms)
Estrogen receptors (ERs), primarily ERα and ERβ, are intracellular proteins that act as receptors for estrogen hormones. Upon ligand binding, ERs typically undergo dimerization and translocate to the nucleus, where they interact with estrogen response elements (EREs) to regulate gene transcription. wikipedia.orgphysiology.orgresearchgate.netnih.govbmbreports.orgresearchgate.net The interaction of ligands with ERs involves complex kinetics and thermodynamics.
Quantitative Assessment of Binding Affinities
The binding affinity of a ligand to a receptor is a quantitative measure of the strength of the interaction. Estrone itself binds to both ERα and ERβ, although some studies suggest a preferential binding to ERα compared to ERβ. wikipedia.org The relative binding affinity (RBA) of estrone to ERs is generally lower than that of 17β-estradiol (E2). researchgate.netsemanticscholar.org While specific binding affinity data for this compound were not extensively found in the search results, studies on other estrogen metabolites and related compounds provide context for how structural modifications can influence ER binding. For instance, estriol (B74026) and estrone exhibit rapid association with ER but differ in their dissociation rates. pnas.org The ligand-binding domain (LBD) of ERs is specific for ligand binding and receptor dimerization. semanticscholar.org
Data on the relative binding affinities of various estrogen species to ERα and ERβ highlight the differences in their interactions:
| Estrogen Species | ERα RBA (vs E2) | ERβ RBA (vs E2) |
| 17β-estradiol (E2) | 100 | 100 |
| Estrone (E1) | Lower than E2 | Lower than E2 |
| Estriol (E3) | Lower than E2 | Lower than E2 |
| Diethylstilbestrol (DES) | Higher than E2 | Higher than E2 |
Allosteric Modulation and Cooperative Binding Phenomena
Estrogen receptors can exhibit cooperative binding phenomena, which can be influenced by factors such as temperature and receptor concentration. nih.govosti.gov Cooperative binding suggests that the binding of one ligand molecule to a receptor dimer or multimer can influence the binding of subsequent ligand molecules. Studies on estrone and estriol have shown that their cooperative binding to the estrogen receptor is dependent on temperature, with decreased cooperativity observed at higher temperatures. nih.gov At approximately intracellular receptor concentrations, the Hill coefficient for estrone binding to the estrogen receptor increased, suggesting increased cooperativity. nih.gov The formation of ER dimers, including ERα-ERα homodimers, ERβ-ERβ homodimers, and ERα-ERβ heterodimers, is crucial for their function and can be regulated by ligand binding. wikipedia.orgbmbreports.orgoup.com The kinetic stability of ERα dimers is influenced by ligand binding, with antagonists providing greater stabilization than agonists. oup.com Allosteric modulation of ER conformation can also be induced by coactivator proteins and even by the DNA sequence of estrogen response elements. oup.comresearchgate.net
Enzyme Modulation and Inhibition Studies
Steroidogenic enzymes and metabolic enzyme systems, particularly cytochrome P450 enzymes, play significant roles in the synthesis and metabolism of steroid hormones like estrone. Interactions of this compound with these enzymes could impact hormone levels and downstream signaling.
Interaction with Steroidogenic Enzymes (e.g., Aromatase, Hydroxysteroid Dehydrogenases)
Steroidogenic enzymes are involved in the biosynthesis of steroid hormones. clinicalgate.com Aromatase (CYP19A1) is a key enzyme that catalyzes the conversion of androgens to estrogens, including the conversion of androstenedione (B190577) to estrone. nih.govnih.govnih.govoup.com 17β-hydroxysteroid dehydrogenases (17β-HSDs) catalyze the interconversion of less active steroid hormones into more active forms. researchgate.netnih.govnih.gov Specifically, 17β-HSD type 1 (17β-HSD1) catalyzes the reduction of estrone to the more potent 17β-estradiol. nih.govnih.govcore.ac.ukpnas.org
While direct studies on the interaction of this compound with these specific enzymes were not prominently featured in the provided search results, research on other dimeric compounds, such as procyanidin (B600670) dimers found in grape seed extract, has demonstrated inhibitory effects on aromatase activity. aacrjournals.orgcancernetwork.com This suggests that dimeric structures can potentially modulate steroidogenic enzyme function. 17β-HSD1 functions as a homodimer and primarily catalyzes the reduction of estrone to estradiol. clinicalgate.comnih.govnih.gov
Effects on Metabolic Enzyme Systems (e.g., Cytochrome P450 Enzymes)
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones. nih.govuniprot.orgpharmgkb.orgdrugbank.comnih.gov CYP enzymes, such as CYP1A2, CYP3A4, and CYP1B1, are involved in the hydroxylation of estrone and estradiol. pharmgkb.orgnih.gov These metabolic conversions can lead to the formation of various hydroxylated metabolites, which may have different biological activities. pharmgkb.orgnih.gov For example, 2-hydroxyestrone (B23517) and 16α-hydroxyestrone are significant metabolites of estrone, with differing estrogenic activities. nih.gov
The metabolism of estrogens, including estrone, primarily occurs in the liver, mediated by various CYP isoforms. pharmgkb.orgnih.gov Changes in the expression or activity of these CYP enzymes can alter estrogen metabolism and potentially influence the physiological effects of estrogens. nih.gov While the specific effects of this compound on individual CYP enzymes were not detailed in the search results, the general involvement of CYP enzymes in estrone metabolism suggests that a dimeric form could potentially interact with or influence these pathways.
Cellular Signaling Pathway Interventions (In Vitro Models)
In vitro studies using cell lines are commonly used to investigate the effects of compounds on cellular signaling pathways. Estrogen receptors, upon activation, can influence various signaling cascades, including the MAPK and PI3K/AKT pathways, in addition to their classical genomic actions involving direct DNA binding. researchgate.netmdpi.comnih.gov
Research on 3,3′-diindolylmethane (DIM), an acid-catalyzed dimer of indole-3-carbinol (B1674136), provides an example of how a dimeric compound can interact with estrogen receptor signaling in cell models. DIM has been shown to activate the estrogen receptor α (ERα) signaling pathway in breast cancer cell lines in an estradiol-independent manner at certain concentrations, leading to the induction of ERα target genes and increased cell proliferation. researchgate.net This effect was mediated by ERα and involved the protein kinase A signaling pathway. researchgate.net
Studies on newly synthesized estrone heterodimers have also evaluated their antiproliferative activity in various human cancer cell lines in vitro. nih.gov These studies aim to understand the cellular effects and potential mechanisms of action of dimeric steroid compounds.
The classical genomic signaling pathway of ERs involves ligand binding, receptor dimerization, translocation to the nucleus, and binding to EREs or interaction with other transcription factors to modulate gene expression. physiology.orgresearchgate.netnih.govbmbreports.orgresearchgate.net Non-genomic signaling pathways involve rapid activation of various intracellular cascades, such as PLC/PKC, Ras/Raf/MAPK, PI3K/AKT, and cAMP/PKA pathways, which can be initiated by estrogen-ER complexes. researchgate.netmdpi.comnih.gov
While specific in vitro studies detailing the interventions of this compound on these precise signaling pathways were not found within the provided search results, the existing literature on estrogen receptor signaling and the effects of other dimeric compounds suggests that this compound could potentially influence these pathways through its interactions with ERs or other cellular components.
Influence on Receptor Dimerization and Nuclear Translocation Pathways
The classical model of estrogen action involves the binding of a ligand, such as estrone or estradiol, to an estrogen receptor in the cytoplasm. frontiersin.orgphysiology.orgbmbreports.orgresearchgate.netdrugbank.com This ligand binding induces a conformational change in the receptor, which is a critical step leading to receptor dimerization. frontiersin.orgphysiology.orgbmbreports.orgresearchgate.netnih.govoup.comoncohemakey.com Dimerization is essential for the subsequent translocation of the receptor complex from the cytoplasm into the nucleus. frontiersin.orgphysiology.orgbmbreports.orgresearchgate.netdrugbank.com
Within the nucleus, the estrogen receptor dimer interacts with specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. frontiersin.orgphysiology.orgbmbreports.orgresearchgate.netdrugbank.comnih.govoup.com This interaction with EREs is a key step in the genomic pathway of estrogen signaling, leading to the modulation of gene transcription. frontiersin.orgphysiology.orgbmbreports.orgresearchgate.netdrugbank.comnih.govoup.com Studies using techniques like high-speed atomic force microscopy (HS-AFM) have visualized ERα interactions with EREs, showing that ligand binding enhances the precision and stability of this interaction. nih.gov A ligand-induced dimerization (LID) model suggests that ligand binding stabilizes ERα dimer formation, improving the accuracy and duration of ERE binding and facilitating efficient transcriptional activation. nih.gov
While the search results detail the dimerization and nuclear translocation of monomeric estrogen receptors upon binding to ligands like estradiol and estrone, specific data on how this compound itself influences the dimerization and nuclear translocation pathways of ERs is not explicitly provided. However, given that it is a dimer of estrone, its interaction with ERs and subsequent cellular localization would be a critical area of investigation, likely involving similar principles of receptor binding and conformational changes that govern the behavior of other estrogenic compounds.
Impact on Downstream Gene Expression Regulation (e.g., Reporter Gene Assays)
The interaction of the ligand-bound estrogen receptor dimer with EREs or other transcription factors leads to the recruitment of coactivator or corepressor proteins, ultimately altering the transcription rate of target genes. physiology.orgresearchgate.netdrugbank.comoncohemakey.comoup.comresearchgate.net This regulation of gene expression is a primary mechanism by which estrogens exert their diverse physiological effects. oup.com
Reporter gene assays are commonly used in vitro methods to evaluate the ability of compounds to modulate estrogen-dependent gene transcription. oup.comresearchgate.netmdpi.comdtic.mil These assays typically involve transfecting cells with a construct containing an ERE linked to a reporter gene, such as luciferase. oup.comresearchgate.netdtic.mil The level of reporter gene expression, measured by the activity of the reporter enzyme (e.g., luciferase activity), reflects the degree of estrogenic or antiestrogenic activity of the tested compound. oup.comresearchgate.netdtic.mil
Studies using reporter gene assays have demonstrated that estrogens like estradiol can significantly increase the expression of ERE-driven reporter genes in ER-positive cells. oup.comresearchgate.netdtic.mil For instance, treatment with estradiol resulted in a significant increase in luciferase activity in MCF-7 breast cancer cells transfected with ERE-reporter constructs. dtic.mil These assays provide a sensitive and quantitative means to assess the impact of compounds on ER-mediated transcriptional activity. oup.com
While the search results describe the use of reporter gene assays to study the effects of estrogens and other compounds on ER-mediated gene expression, specific data on the impact of this compound on downstream gene expression regulation using such assays is not detailed. However, based on the known mechanisms of estrogen signaling, it would be expected that if this compound interacts with and activates ERs, it would influence the expression of estrogen-responsive genes, and reporter gene assays would be a suitable method to quantify this effect.
Examination of Cell Cycle Progression and Apoptotic Pathways in Cultured Cells
Estrogens are known to influence cell proliferation and survival in various tissues, particularly in hormone-responsive cancers like breast cancer. oup.comresearchgate.netmdpi.comexplorationpub.com Their effects on cell cycle progression and apoptotic pathways are crucial aspects of their biological activity. oup.comresearchgate.netmdpi.comexplorationpub.comnih.gov
Studies in cultured cancer cells have shown that compounds affecting estrogen signaling can modulate cell cycle arrest and induce apoptosis. For example, diindolylmethane (DIM), a dimerization product of indole-3-carbinol, has been shown to inhibit proliferation, induce G1 cell cycle arrest, and promote apoptosis in both estrogen receptor-negative and estrogen receptor-positive breast cancer cells. researchgate.netnih.gov DIM's effects on the cell cycle involve downregulating positive regulators like cyclins and cyclin-dependent kinases (CDKs) and upregulating inhibitors like p21. nih.gov Apoptosis induction by DIM can occur through mechanisms involving the downregulation of anti-apoptotic proteins (e.g., Bcl-2, survivin) and the upregulation of pro-apoptotic proteins and caspases. nih.gov
Estrogen itself can stimulate the proliferation of breast cancer cells and suppress apoptosis, contributing to tumor growth. oup.com This is mediated through the regulation of genes involved in cell cycle progression and apoptotic pathways. oup.com For instance, estradiol treatment in MCF-7 cells led to the upregulation of positive proliferation regulators and the downregulation of antiproliferative and proapoptotic genes. oup.com
While the search results provide extensive information on how estrogens and other related compounds influence cell cycle and apoptosis in cultured cells, specific studies examining the effects of this compound on these processes are not present. Research on this compound would likely involve similar in vitro assays to assess its impact on cell proliferation rates, cell cycle phase distribution (e.g., using flow cytometry), and the induction of apoptosis (e.g., by measuring caspase activation or Annexin V staining). mdpi.comexplorationpub.com
Investigations in Pre-clinical Biological Systems (Animal Models)
Pre-clinical studies using animal models are essential for understanding the in vivo effects of compounds, including their distribution, metabolism, and impact on physiological processes and disease development. nih.govresearchgate.netoncohemakey.commdpi.comoup.comahajournals.orgmdpi.comtandfonline.comoup.com Animal models, such as rodents, are widely used to investigate the effects of estrogens and related compounds on various organ systems, including the reproductive tract, endocrine system, and bone. nih.govoncohemakey.comoup.commdpi.comtandfonline.comoup.com
Organ-Specific Distribution and Accumulation
Studies on the distribution of estrogens in animal models have shown that these compounds can accumulate in estrogen target tissues such as the uterus, ovaries, pituitary, and hypothalamus. drugbank.comoup.comresearchgate.netwikipedia.org For example, radioiodinated estradiol dimers designed for estrogen receptor targeted imaging showed specific uptake in estrogen target tissues in rats. researchgate.net Estrone is also known to be distributed to various tissues and is bound to serum proteins like sex hormone-binding globulin (SHBG) and albumin in circulation. drugbank.comwikipedia.org
The distribution and accumulation of this compound in specific organs and tissues in animal models would be crucial for understanding its potential sites of action and metabolism in vivo. This would typically involve administering the compound to animals and measuring its concentration in different tissues over time using techniques like liquid chromatography-mass spectrometry (LC-MS) or radioactivity detection if a labeled compound is used. While the general principles of estrogen distribution are described, specific data for this compound is not available in the provided search results.
Modulatory Effects on Endocrine Axes in Model Organisms
Estrogens play a critical role in regulating endocrine axes, particularly the hypothalamic-pituitary-gonadal (HPG) axis. drugbank.comnih.gov They exert feedback effects on the release of gonadotropins like follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary. drugbank.com Animal models, including knockout mice deficient in estrogen receptors, have been instrumental in dissecting the roles of different ER subtypes in regulating endocrine function and fertility. nih.govoup.commdpi.comnih.gov
Studies in ER knockout mice have revealed that ERα is crucial for both negative and positive feedback regulation of gonadotropin-releasing hormone (GnRH) neurons, which control the HPG axis. nih.gov ERα knockout mice of both sexes exhibit infertility and altered reproductive organ development. nih.govmdpi.com
Investigating the modulatory effects of this compound on endocrine axes in model organisms would involve assessing its impact on hormone levels (e.g., FSH, LH, estradiol, estrone), the function of endocrine glands (e.g., ovaries, pituitary), and reproductive parameters. While the search results highlight the importance of ERs in endocrine regulation and the use of animal models for these studies, specific findings regarding the effects of this compound on endocrine axes are not presented.
Phenotypic Changes in Relevant Animal Models
Exposure to estrogenic compounds can lead to various phenotypic changes in animal models, affecting reproductive development, bone density, cardiovascular health, and the development of hormone-dependent cancers. nih.govresearchgate.netoncohemakey.comoup.comahajournals.orgmdpi.comtandfonline.comoup.com Animal models are used to study the long-term effects of compounds and to evaluate their potential therapeutic or adverse effects. nih.govoncohemakey.commdpi.comoup.comahajournals.orgmdpi.comtandfonline.comoup.com
For example, studies in animal models have demonstrated the effects of estrogen on uterine size, mammary gland development, and bone mineral density. oncohemakey.comoup.com ER knockout mice exhibit distinct phenotypes related to infertility and altered development of reproductive organs. nih.govmdpi.com Animal models of breast cancer are used to study the efficacy of antiestrogen (B12405530) therapies. oup.com
Research on this compound in animal models would involve observing and quantifying phenotypic changes related to estrogen-responsive tissues and processes. This could include assessing its impact on reproductive organ morphology and function, bone health, metabolic parameters, and tumor growth in relevant cancer models. While the search results emphasize the utility of animal models in studying estrogenic effects and related phenotypic outcomes, specific data on phenotypic changes induced by this compound in animal models is not available.
Metabolic Fate and Biotransformation of Estrone 3 3′ Dimer
In Vitro Metabolic Stability and Metabolite Profiling
In vitro studies on estrogen metabolism, particularly using hepatic microsomal preparations, have indicated the potential formation of diaryl ether dimers of estrogens, including estrone (B1671321) nih.gov. These findings suggest that Estrone 3-3′ Dimer may be generated through enzymatic processes in the liver.
Hepatic Microsomal and Cytosolic Metabolism
Hepatic microsomes, which contain cytochrome P450 (CYP) enzymes, are known to play a significant role in the Phase I metabolism of steroids, including estrogens nih.govresearchgate.net. Studies investigating the metabolism of estrone and estradiol (B170435) in human liver microsomes have reported the formation of novel non-polar metabolites, identified as diaryl ether dimers nih.gov. This process was shown to be catalyzed by certain human CYP isoforms in the presence of NADPH as a cofactor nih.gov. While specific data on the metabolic stability of this compound itself in hepatic microsomal or cytosolic fractions is not extensively documented in the provided sources, the observation of its formation in these systems suggests it is a product of hepatic metabolism.
Identification of Phase I (Oxidative) Metabolites
Phase I metabolism of steroids typically involves oxidative reactions, primarily catalyzed by CYP enzymes, leading to the introduction or unmasking of polar functional groups. For estrone, common Phase I metabolites include hydroxylated derivatives such as 2-hydroxyestrone (B23517) and 4-hydroxyestrone, as well as 16α-hydroxyestrone nih.gov. These reactions are mediated by various CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, CYP2B1, CYP2C9, and CYP3A4 nih.gov.
Characterization of Phase II (Conjugation) Metabolites
Phase II metabolism involves the conjugation of steroids and their Phase I metabolites with moieties such as glucuronic acid or sulfate (B86663), increasing their water solubility and facilitating excretion. Estrone and its hydroxylated metabolites undergo significant Phase II metabolism, primarily glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfation catalyzed by sulfotransferases (SULTs), particularly SULT1E1 researchgate.net. Estrone glucuronide and estrone sulfate are prominent conjugated metabolites found in biological fluids.
Specific data on the Phase II metabolism of this compound is not detailed in the provided search results. However, based on the general principles of steroid metabolism, if this compound contains functional groups amenable to conjugation (e.g., hydroxyl groups), it could potentially undergo glucuronidation or sulfation. Further research would be required to identify and characterize any such conjugated metabolites of the dimer.
In Vivo Biotransformation Pathways in Experimental Systems
Information specifically on the in vivo biotransformation pathways of administered this compound in experimental systems is limited in the provided sources. However, studies on the in vivo metabolism of estrone and estradiol offer insights into the general processes that estrogen metabolites undergo.
Assessment of Excretion Routes and Metabolite Excretion Profiles
Estrogen metabolites are primarily eliminated from the body via excretion in urine and feces, often in the form of glucuronide and sulfate conjugates. Urinary excretion of estrone glucuronide, for instance, has been used as an indicator of ovarian activity. Biliary secretion of conjugated metabolites also contributes to fecal excretion.
While the excretion routes and metabolite profiles of estrone and its known conjugates are characterized, specific data on how this compound or its potential metabolites are excreted in vivo is not detailed in the available literature. Given its likely non-polar nature as a dimer nih.gov, it might undergo different excretion pathways or require further metabolism to more polar forms before efficient elimination.
Analytical Methodologies for Estrone 3 3′ Dimer Quantification and Detection in Research Matrices
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a fundamental technique for separating complex mixtures, making it essential for isolating Estrone (B1671321) 3-3′ Dimer from other endogenous or exogenous compounds present in research matrices. The choice between reversed-phase and normal-phase chromatography depends on the polarity of the analyte and the matrix.
Development of Reversed-Phase and Normal-Phase Chromatographic Systems
Reversed-phase HPLC (RP-HPLC) is widely used for the analysis of estrogens and their metabolites due to their relatively nonpolar nature. This approach typically utilizes a stationary phase that is hydrophobic (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile). The separation is based on the differential partitioning of analytes between the stationary and mobile phases.
Normal-phase HPLC (NP-HPLC), which employs a polar stationary phase and a nonpolar mobile phase, has also been explored for the analysis of estrogen dimers. One study noted that normal-phase LC-MS/MS using atmospheric pressure photoionization (APPI) inhibited the in situ formation of estrogen dimers that were frequently observed with conventional reversed-phase methods. This suggests that NP-HPLC might be advantageous for maintaining the integrity of Estrone 3-3′ Dimer during analysis if it is prone to formation or degradation under RP conditions.
Optimization for Separation and Resolution from Complex Mixtures
Optimization of HPLC methods for this compound would involve selecting appropriate stationary phases, mobile phase compositions, flow rates, and temperature to achieve adequate separation from matrix components and potential isomers or related compounds. For steroid analysis, including estrone and estradiol (B170435), various column chemistries such as C18 and biphenyl (B1667301) columns have been utilized. Gradient elution is commonly employed to improve the separation of compounds with a wide range of polarities within a single run. The specific retention behavior of this compound, being a dimer, would likely differ significantly from its monomeric form (estrone) and other related steroids, requiring specific method development to ensure its distinct elution and resolution.
Mass Spectrometry (MS) Techniques for High-Sensitivity Detection
Mass spectrometry provides the sensitivity and specificity required for the detection and quantification of target analytes, particularly when dealing with complex matrices and potentially low concentrations of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the structural confirmation and quantification of target compounds. In MS/MS, a precursor ion of the analyte is selected and fragmented, and the resulting product ions are measured. This provides a unique fragmentation pattern that serves as a fingerprint for identification. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is typically used, where specific precursor-to-product ion transitions characteristic of the analyte are monitored. This approach offers high selectivity, reducing interference from matrix components.
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is considered a gold standard for absolute quantification due to its high accuracy and precision. This technique involves adding a known amount of an isotopically labeled analog of the analyte (internal standard) to the sample before sample preparation and analysis. The ratio of the native analyte to the labeled internal standard is measured by MS, and since the amount of the internal standard is known, the absolute amount of the native analyte in the original sample can be determined. This method effectively compensates for variations in sample preparation, matrix effects, and ionization efficiency.
The application of isotope dilution MS to this compound analysis would require the synthesis of a stable isotopically labeled version of the dimer. While isotopically labeled estrone is available and used in MS methods for estrone quantification, a labeled this compound would be necessary for accurate IDMS of the dimer itself. The principles of IDMS, successfully applied to other steroids like estradiol, would be directly transferable to the quantification of this compound.
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, offering enhanced sensitivity, selectivity, and identification power.
LC-MS/MS is a widely used hyphenated technique for the analysis of steroid hormones, including estrone and estradiol, in various matrices like serum and urine. The liquid chromatography component separates the analytes, and the tandem mass spectrometer provides specific detection and structural information through fragmentation. This is particularly important for analyzing complex biological matrices where numerous interfering compounds may be present. Methods have been developed using LC-MS/MS for the simultaneous quantification of multiple steroid hormones with high specificity, accuracy, and sensitivity.
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile or semi-volatile compounds. Steroids, including estrone, are often analyzed by GC-MS after derivatization to increase their volatility and improve chromatographic behavior. GC-MS has been used for the identification of steroid hormones and their metabolites. While GC-MS is effective for smaller steroid molecules, the higher molecular weight and potential lower volatility of this compound compared to monomeric estrone might necessitate specific derivatization strategies or make LC-MS/MS a more favorable approach. However, GC-MS has been used in studies involving the detection of other types of dimers, such as catechol dimers, after silylation.
Advanced MS analyzers like Orbitrap mass spectrometers coupled with LC have also been employed for improved profiling of estrogen metabolites, offering high resolution and accurate mass measurements, which can be beneficial for the identification and analysis of compounds like this compound in complex samples. In-source collision-induced dissociation (CID) can be used in these methods to help dissociate dimers or adducts.
Compound Table
| Compound Name | PubChem CID |
| Estrone | 5870 |
| Diindolylmethane (DIM) | 3071 |
| This compound | Not Available |
Data Tables
While specific quantitative data for this compound analysis was not found, the search results provided examples of performance characteristics for related estrogen analysis using LC-MS methods. Below is an example table format based on data presented for estrone and estradiol analysis, which illustrates the type of data that would be generated for this compound.
| Analyte | Matrix | Method | LOD (pg/mL or ng/mL) | LOQ (pg/mL or ng/mL) | Accuracy (%) | Precision (RSD%) |
| Estrone | Human serum | LC-MS/MS (Dansyl derivatization) | 5 pg/mL | 5 pg/mL | Acceptable | <7% (intra- and inter-batch) |
| Estradiol | Human serum | LC-MS/MS (Dansyl derivatization) | 5 pg/mL | 5 pg/mL | Acceptable | <7% (intra- and inter-batch) |
| Estrone | Human serum | LC-MS/MS (FMP derivatization) | 0.2 pg (on-column) | 1 pg/sample | <20% | <20% |
| Estradiol | Human serum | LC-MS/MS (FMP derivatization) | 0.2 pg (on-column) | 1 pg/sample | <20% | <20% |
| Estrone (E1) | Human urine | LC-MS/MS | 0.11 ng/mL | 0.38 ng/mL | -11.7% to 6.0% | 2.2% to 9.3% |
| Estradiol (E2) | Human urine | LC-MS/MS | 0.04 ng/mL | 0.14 ng/mL | -5.4% to 0.1% | 2.6% to 14.2% |
Note: The data in this table is illustrative, compiled from various studies on related estrogens, and specific values for this compound would require dedicated analytical method development and validation.
Computational and Theoretical Studies of Estrone 3 3′ Dimer
Quantitative Structure-Activity Relationship (QSAR) Modeling
Prediction of Biological Activity Based on Structural Descriptors
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. By quantifying these features into numerical values known as structural descriptors, it is possible to build predictive models, often through Quantitative Structure-Activity Relationship (QSAR) studies. While specific QSAR models for Estrone (B1671321) 3-3′ Dimer are not extensively documented in publicly available literature, the principles derived from studies on other steroid dimers can be applied to understand which descriptors are likely to be critical for its biological function.
Key structural descriptors for a dimeric steroid like Estrone 3-3′ Dimer would include:
Topological Descriptors: These describe the connectivity of atoms in the molecule, including the nature of the linkage between the two estrone monomers. The rigidity and orientation imposed by the 3-3' linkage are defining features.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and the distribution of partial charges. These are crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions.
Hydrophobic Descriptors: Usually represented by the logarithm of the partition coefficient (LogP), this descriptor is vital for predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The dimerization of estrone is expected to significantly increase its hydrophobicity.
Research findings on related steroidal dimers have shown that the nature and length of the linker connecting the steroid units significantly influence their cytotoxic and antiproliferative activities. By analogy, the specific stereochemistry of the 3-3' bond in the Estrone 3-3' Dimer would be a critical determinant of its biological profile.
Table 1: Hypothetical Structural Descriptors and Their Potential Biological Impact for Estrone 3-3' Dimer Analogs
| Structural Descriptor | Potential Modification | Predicted Impact on Biological Activity | Rationale |
| Linker Rigidity | Introduction of a flexible linker (e.g., alkyl chain) in place of the direct 3-3' bond. | Altered binding affinity and selectivity. | A flexible linker could allow the two estrone moieties to adopt an optimal orientation for interacting with a target protein. |
| Molecular Volume | Addition of bulky substituents to the estrone skeletons. | Increased steric hindrance, potentially leading to enhanced selectivity for larger binding pockets. | Bulky groups can prevent the molecule from binding to smaller, off-target sites. |
| LogP (Hydrophobicity) | Introduction of polar functional groups (e.g., -OH, -NH2) on the steroid rings. | Improved aqueous solubility and potentially altered cell permeability. | Modulating hydrophobicity is key to optimizing pharmacokinetic properties. |
| Dipole Moment | Incorporation of electron-withdrawing or electron-donating groups. | Modified electrostatic interactions with the target. | Enhancing the dipole moment could strengthen interactions with polar residues in a binding site. |
Design of Novel Dimer Analogs with Enhanced Properties
The insights gained from analyzing structural descriptors can be proactively used to design novel analogs of this compound with potentially enhanced therapeutic properties. Computational design focuses on making targeted structural modifications to optimize a molecule's interaction with its biological target, improve its selectivity, and enhance its pharmacokinetic profile.
For this compound, several design strategies could be explored computationally:
Modification of the Dimer Interface: While the core structure is a 3-3' dimer, analogs could be designed where the linkage is modified. This could involve creating heterodimers by chemically altering one of the estrone units before dimerization or by changing the connection point from the 3-position to other positions on the aromatic A-ring.
Functional Group Addition: Introducing new functional groups onto the steroid backbone can create new points of interaction with a biological target. For example, adding hydrogen bond donors or acceptors could enhance binding affinity and specificity.
Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can be used to fine-tune the molecule's activity, selectivity, or metabolic stability. For instance, a ketone group could be replaced with an oxime to alter its electronic properties and interaction potential. nih.gov
Computational docking simulations are a key tool in this process. By modeling the interaction of designed analogs with the three-dimensional structure of a target protein (e.g., an enzyme or a receptor), it is possible to predict their binding affinity and orientation, guiding the selection of the most promising candidates for synthesis.
Table 2: Design Strategies for Novel this compound Analogs
| Design Strategy | Example Modification | Desired Enhancement | Computational Tool |
| Linker Modification | Design of analogs with different linkages (e.g., 2-3' or 2-2'). | Altered target selectivity. | Molecular Docking, Molecular Dynamics |
| Scaffold Decoration | Addition of a sulfamate group to one or both estrone units. | Increased potency (e.g., as steroid sulfatase inhibitors). | QSAR, Free Energy Perturbation |
| Stereochemical Control | Synthesis of specific stereoisomers of the dimer linkage. | Improved binding affinity through optimized 3D fit. | Conformational Analysis, Docking |
| Heterodimerization | Combining an estrone monomer with a different steroid or bioactive molecule. | Introduction of a secondary mechanism of action. | Pharmacophore Modeling, Docking |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's behavior at the electronic level. These methods can elucidate properties that are not accessible through classical molecular mechanics, including electronic structure, reactivity, and spectroscopic properties.
Electronic Structure Analysis
The electronic structure of the this compound dictates its intrinsic properties and reactivity. An analysis of its electronic structure would provide fundamental insights into its stability and interaction capabilities.
Key aspects of an electronic structure analysis would include:
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For a dimer, it would be important to see if the HOMO and LUMO are localized on one of the estrone units or delocalized across the entire molecule.
Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution on the molecular surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This map would highlight the most likely sites for non-covalent interactions with biological macromolecules.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and charge distribution within the molecule. It can be used to quantify the nature of the 3-3' linkage and how the electronic charge is distributed between the two steroid moieties.
Table 3: Key Electronic Properties from Quantum Chemical Calculations for this compound
| Property | Definition | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; identifies potential sites of oxidation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; identifies potential sites of reduction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential | The potential energy experienced by a positive point charge at various points on the molecular surface. | Predicts sites for intermolecular interactions, particularly hydrogen bonding and electrostatic interactions. |
| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps in understanding the polarity of bonds and the reactivity of different atomic sites. |
Reactivity Predictions and Mechanistic Insights
Building upon the electronic structure analysis, quantum chemical calculations can be used to predict the reactivity of the this compound and to explore potential reaction mechanisms.
Reactivity Descriptors: Various descriptors can be calculated from the electronic structure to predict reactivity. For example, Fukui functions can be used to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than ESP maps alone. These predictions are valuable for understanding potential sites of metabolism by enzymes such as cytochrome P450s.
Transition State Modeling: If the this compound is proposed to undergo a specific chemical reaction or to act as an enzyme inhibitor through a covalent mechanism, quantum chemical methods can be used to model the reaction pathway. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and gain detailed mechanistic insights.
Interaction Energy Analysis: When studying the interaction of the dimer with a target, quantum mechanics can be used to calculate the binding energy and to decompose it into its constituent parts (e.g., electrostatic, van der Waals, and charge-transfer components). This provides a detailed understanding of the forces driving the binding event.
These computational approaches, while intensive, offer a level of detail that is crucial for understanding the fundamental chemical and biological properties of the this compound, guiding future experimental work in a more targeted and efficient manner.
Future Research Directions and Interdisciplinary Applications of Estrone 3 3′ Dimer
Development of Novel Chemical Probes and Tools for Steroid Research
Estrone (B1671321) 3-3′ dimer and its analogs hold potential as novel chemical probes to investigate estrogen receptor (ER) dynamics and signaling pathways. Estrogen receptors, including ERα and ERβ, function as ligand-dependent transcription factors that often dimerize upon binding to estrogens, subsequently interacting with estrogen response elements (EREs) on DNA to modulate gene expression bmbreports.orgmdpi.comfrontiersin.orgnih.gov. The dimerization of ERs is crucial for their activity, and different dimer forms (ERα-ERα homodimers, ERβ-ERβ homodimers, and ERα-ERβ heterodimers) can exert distinct influences on cellular functions bmbreports.orgmdpi.com.
Developing chemical probes based on dimeric steroids like Estrone 3-3′ dimer could offer tools to selectively target or visualize specific ER dimer configurations. This could provide deeper insights into the molecular mechanisms underlying estrogen signaling, including the nuances of homodimer versus heterodimer activation and their respective roles in various tissues and disease states, such as hormone-dependent cancers bmbreports.orgacs.orgnih.gov. Studies have explored the synthesis of estrogen dimers linked at various positions to assess their affinity for ERs and their biological activities mdpi.com. For instance, some synthesized estrogen dimers have shown selective cytotoxic activity against ER-positive cancer cell lines researchgate.net. Future research could focus on synthesizing this compound with specific modifications to enhance its utility as a probe, perhaps incorporating fluorescent tags or photoaffinity labels to study its interactions with ERs and other cellular components in real-time bmbreports.org.
Exploration of Previously Uncharacterized Biological Roles
The biological roles of dimeric steroid conjugates, including this compound, are not as extensively characterized as those of monomeric estrogens like estrone or estradiol (B170435). While estrone is known as a weak estrogen and a precursor to estradiol wikipedia.org, the biological activity of its dimer may differ significantly. Research suggests that the dimerization strategy can lead to molecules with altered or enhanced biological potential mdpi.com.
Future research should focus on elucidating the specific biological activities of this compound. This could involve in vitro studies to assess its binding affinity to different steroid receptors (ERα, ERβ, and potentially others), its impact on cell proliferation, differentiation, and apoptosis in various cell lines, particularly those relevant to hormone-responsive tissues. Given that some dimeric compounds derived from steroids have shown antiproliferative effects mdpi.comresearchgate.netnih.gov, investigating the potential anticancer properties of this compound in relevant cancer models (e.g., breast, ovarian, prostate) would be a crucial research direction. Additionally, exploring its potential involvement in metabolic pathways or signaling cascades beyond classical nuclear receptor activation is warranted. The study of other dimeric compounds, such as 3,3′-diindolylmethane (DIM), a dimer derived from indole-3-carbinol (B1674136) found in cruciferous vegetables, has shown effects on estrogen metabolism and potential antiestrogenic activity nih.govplos.orgresearchgate.net, suggesting that steroid dimers can indeed have significant biological impacts.
Integration with Systems Biology and Omics Approaches
Understanding the full impact of this compound necessitates its investigation within the broader context of biological systems. Integrating the study of this compound with systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics) can provide a comprehensive view of its effects.
Systems biology aims to understand the collective behavior of molecules in a biological process nih.gov. By using omics techniques, researchers can analyze global changes in gene expression, protein levels, or metabolite profiles in response to this compound exposure. This can help identify the specific pathways and networks influenced by the dimer. For example, transcriptomic analysis could reveal which genes are upregulated or downregulated, while proteomic and metabolomic studies could identify changes in protein abundance and metabolic intermediates. This integrated approach can help uncover novel biological roles, identify potential biomarkers of exposure or effect, and provide insights into the mechanisms of action at a systems level. Studies utilizing systems biology and omics have been instrumental in understanding the complex interplay of estrogen receptor signaling in various diseases, including cancer nih.govoncohemakey.com. Applying these methodologies to this compound research will be essential for a holistic understanding of its biological significance.
Methodological Advancements in Synthesis and Analysis for Dimeric Steroids
The study of dimeric steroids like this compound is contingent upon the availability of efficient synthesis methods and sensitive analytical techniques. Advancements in these areas are crucial for facilitating further research.
Developing more efficient and scalable synthetic routes for this compound and its functionalized derivatives is essential to provide sufficient quantities for biological testing and probe development. While methods for synthesizing estrogen dimers have been reported mdpi.comresearchgate.netnih.gov, optimizing these for this compound specifically, potentially exploring novel coupling strategies or utilizing biocatalytic approaches, could improve yields and reduce costs.
Furthermore, sensitive and specific analytical methods are required for the detection, quantification, and structural characterization of this compound in complex biological matrices. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for steroid analysis wur.nl, but developing optimized methods specifically for dimeric steroids, potentially involving tandem mass spectrometry (MS/MS) or higher-resolution techniques, is important for accurate identification and quantification, especially at low concentrations. Advanced spectroscopic methods, such as high-field NMR or cryo-EM, could also be valuable for detailed structural elucidation and understanding its interactions with target molecules. Methodological advancements in visualizing estrogen receptor dynamics, such as high-speed atomic force microscopy (HS-AFM) and fluorescence-based techniques, are also relevant for studying how dimeric steroids interact with and influence ERs bmbreports.orgacs.org.
Q & A
Basic Research Questions
Q. How can researchers characterize the structural and functional properties of Estrone 3-3′ Dimer in laboratory settings?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with internal or external standardization for quantitative analysis of dimer content, supplemented by infrared spectroscopy (IR) for functional group identification. Avoid area normalization methods due to limitations in accuracy; instead, employ cross-validation with thin-layer chromatography (TLC) for semi-quantitative confirmation . For reproducibility, document all experimental conditions (e.g., mobile phase composition, column type) as per IUPAC guidelines .
Q. What statistical approaches are recommended for analyzing small-sample datasets involving this compound?
- Methodological Answer : Multilevel regression models are suitable for handling variance components in small-sample studies. Log-transform estrone concentration data to stabilize variance and apply restricted maximum likelihood (REML) estimation for unbiased parameter calculation. Reference open-source datasets (e.g., Multilevel Analysis GitHub repositories) to validate analytical pipelines .
Q. How can researchers ensure ethical data management and reproducibility in studies on estrogenic compounds?
- Methodological Answer : Store pseudonymized data in secure, institution-approved repositories (e.g., encrypted cloud platforms) with access logs. Include raw HPLC chromatograms, calibration curves, and metadata (e.g., instrument settings) in supplementary materials to enable replication. Adhere to ethical guidelines for transparent data reporting, as outlined in On Being a Scientist .
Advanced Research Questions
Q. How should experimental designs be optimized to address low sample sizes and high measurement variability in this compound studies?
- Methodological Answer : Implement Bayesian hierarchical models to incorporate prior knowledge (e.g., estrogen suppression kinetics from letrozole trials) . Use power analysis to determine minimum detectable effect sizes and validate results via bootstrapping. Collaborate with interdisciplinary teams to pool datasets while maintaining ethical data-sharing protocols .
Q. What strategies resolve contradictions between observed and theoretical data on this compound’s environmental persistence?
- Methodological Answer : Conduct comparative degradation assays (e.g., Spirulina CPCC-695 biodegradation vs. chemical oxidation) to identify pathway-specific byproducts. Use liquid chromatography-mass spectrometry (LC-MS) to detect trace intermediates and validate findings against computational models (e.g., density functional theory). Reconcile discrepancies through sensitivity analysis of assay conditions .
Q. How can researchers formulate hypotheses on the dimer’s endocrine-disrupting mechanisms while addressing literature gaps?
- Methodological Answer : Perform systematic reviews to map existing evidence on estrone derivatives’ receptor binding affinities. Design in vitro assays (e.g., estrogen receptor transactivation) with positive controls (e.g., estrone sulfate ). Justify hypotheses using foundational studies on dimerization effects in related compounds (e.g., anti-CRISPR protein dimers ).
Data Presentation and Publication Guidelines
Q. What are best practices for presenting complex analytical results on this compound in peer-reviewed journals?
- Methodological Answer : Segregate results into clear, logically ordered sections (e.g., synthesis, characterization, bioactivity). Use tables for comparative data (e.g., HPLC retention times vs. TLC Rf values) and figures for mechanistic diagrams. Avoid duplicating data in text and visuals; instead, highlight trends (e.g., dose-response curves) . Follow journal-specific graphic guidelines (e.g., minimal chemical structures in Med. Chem. Commun. ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
